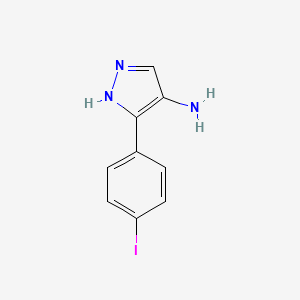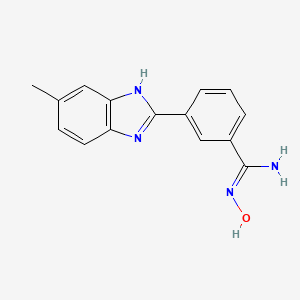
3-(6-Methyl-2-benzimidazolyl)benzamidoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methyl-2-benzimidazolyl)benzamidoxime is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is primarily used in laboratory settings for research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2-benzimidazolyl)benzamidoxime typically involves the condensation of 6-methyl-2-benzimidazole with benzamidoxime. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired outcome .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes with optimization for higher yields and cost-effectiveness. The production is carried out in well-equipped facilities with stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Methyl-2-benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(6-Methyl-2-benzimidazolyl)benzamidoxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(6-Methyl-2-benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzimidazole: Another benzimidazole derivative with similar structural features.
Benzamidoxime: A related compound with similar functional groups.
6-Methylbenzimidazole: A close structural analog with a methyl group at the 6-position.
Uniqueness
3-(6-Methyl-2-benzimidazolyl)benzamidoxime is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C15H14N4O |
|---|---|
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
N'-hydroxy-3-(6-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C15H14N4O/c1-9-5-6-12-13(7-9)18-15(17-12)11-4-2-3-10(8-11)14(16)19-20/h2-8,20H,1H3,(H2,16,19)(H,17,18) |
InChI-Schlüssel |
NWAJCQOJIWXWPM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)/C(=N/O)/N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


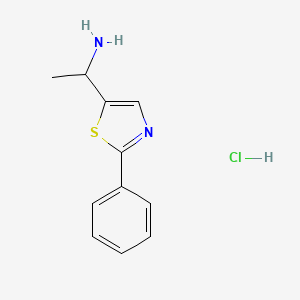
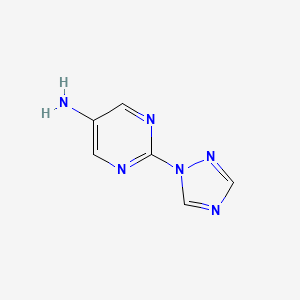

![{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B12636781.png)
![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
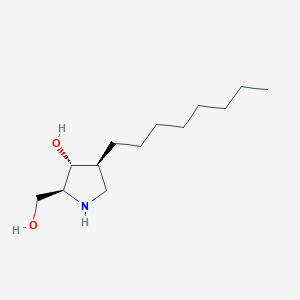
![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)
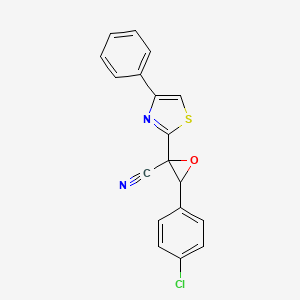
![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)

![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
